molecular formula C6H9BrN2O B13339036 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole CAS No. 1619897-03-8

4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

Cat. No.: B13339036
CAS No.: 1619897-03-8
M. Wt: 205.05 g/mol
InChI Key: BYNXGFGKCPZBOL-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxy-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromine, ethoxy, and methyl groups. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry and organic synthesis . The unique structure of this compound makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of this compound-5-carboxylic acid with suitable reagents to form the desired pyrazole derivative . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and other heterocyclic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-3-ethoxy-1-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Bromo-3-methoxy-1-methyl-1H-pyrazole
  • 4-Bromo-3-phenyl-1H-pyrazole
  • 4-Bromo-3-ethoxy-1-phenyl-1H-pyrazole

Comparison: 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

CAS No.

1619897-03-8

Molecular Formula

C6H9BrN2O

Molecular Weight

205.05 g/mol

IUPAC Name

4-bromo-3-ethoxy-1-methylpyrazole

InChI

InChI=1S/C6H9BrN2O/c1-3-10-6-5(7)4-9(2)8-6/h4H,3H2,1-2H3

InChI Key

BYNXGFGKCPZBOL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C=C1Br)C

Origin of Product

United States

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